BenchChemオンラインストアへようこそ!

4-(Oxolan-3-yloxy)quinoline

Antimycobacterial drug discovery Cytochrome bc1 inhibition Target-based screening

4-(Oxolan-3-yloxy)quinoline (CAS 1630909-23-7, molecular formula C13H13NO2, molecular weight 215.25 g/mol) is a heterocyclic building block belonging to the 4-alkoxyquinoline subclass. It features a quinoline core ether-linked at the 4-position to a tetrahydrofuran-3-yl (oxolan-3-yl) ring.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 1630909-23-7
Cat. No. B2386912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxolan-3-yloxy)quinoline
CAS1630909-23-7
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESC1COCC1OC2=CC=NC3=CC=CC=C32
InChIInChI=1S/C13H13NO2/c1-2-4-12-11(3-1)13(5-7-14-12)16-10-6-8-15-9-10/h1-5,7,10H,6,8-9H2
InChIKeyXCEZQLKMQUSJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxolan-3-yloxy)quinoline (CAS 1630909-23-7): Structural and Pharmacophoric Baseline for Procurement Decisions


4-(Oxolan-3-yloxy)quinoline (CAS 1630909-23-7, molecular formula C13H13NO2, molecular weight 215.25 g/mol) is a heterocyclic building block belonging to the 4-alkoxyquinoline subclass. It features a quinoline core ether-linked at the 4-position to a tetrahydrofuran-3-yl (oxolan-3-yl) ring. This compound has drawn attention as a synthetic intermediate for more elaborate bioactive molecules, most notably diacylglycerol kinase alpha (DGKα) inhibitors, where the 7-(oxolan-3-yloxy)quinoline scaffold is a recurrent motif [1]. Unlike the more extensively studied 2-substituted quinoline isomers, the 4-alkoxyquinoline chemotype has recently been shown to engage the mycobacterial cytochrome bc1 complex rather than DNA gyrase/topoisomerase IV, establishing a distinct target engagement profile [2].

Why Simple 4-Alkoxyquinoline Interchange With 4-(Oxolan-3-yloxy)quinoline Can Compromise Target Engagement


Within the quinoline chemical space, the position of the alkoxy substituent fundamentally dictates biological target selection. The 4-alkoxyquinoline series disclosed by da Silva et al. (2024) demonstrates that molecules bearing substituents at the quinoline 4-position act as cytochrome bc1 complex inhibitors, whereas 2-substituted quinoline analogs are canonically associated with DNA gyrase/topoisomerase IV inhibition [1]. Simply interchanging a 2-(oxolan-3-yloxy)quinoline positional isomer or a simpler 4-methoxy analog for the target compound disregards this critical positional SAR. Furthermore, within the 4-alkoxy series itself, the size and nature of the alkoxy group dramatically modulates potency, with the ethyl-substituted analog (8i) exhibiting 4-fold greater antimycobacterial activity (MIC 0.06 μM) than its methyl counterpart 8h (MIC 0.24 μM) [1]. The oxolan-3-yloxy group introduces a conformationally constrained cyclic ether that cannot be mimicked by acyclic alkoxy chains, potentially altering solubility, metabolic stability, and target binding entropy relative to linear alternatives [1][2].

Quantitative Differentiation Evidence for 4-(Oxolan-3-yloxy)quinoline Against Closest Analogs


Target Engagement Divergence: 4-Alkoxyquinoline (Cytochrome bc1) vs. 2-Alkoxyquinoline (DNA Gyrase) Pathway Differentiation

IMPORTANT CAVEAT: No direct target engagement data exist for 4-(oxolan-3-yloxy)quinoline specifically. The following represents class-level inference. The 4-alkoxyquinoline series (compounds 8a–w) evaluated by da Silva et al. (2024) was designed to target the cytochrome bc1 complex of Mycobacterium tuberculosis, a validated target distinct from DNA gyrase [1]. In contrast, 2-substituted quinoline analogs (including 2-(oxolan-3-yloxy)quinoline, CAS 2189497-74-1) are canonically associated with DNA gyrase/topoisomerase IV inhibition based on structural analogy to the fluoroquinolone pharmacophore [2]. This positional SAR divergence means that a screening campaign substituting a 2-(oxolan-3-yloxy)quinoline for 4-(oxolan-3-yloxy)quinoline would interrogate a completely different target space. The 2024 study further confirmed through whole-genome sequencing of resistant mutants that the molecular target of 2-(quinolin-4-yloxy)acetamides (structurally related) is the cytochrome bc1 complex, not DNA gyrase as initially hypothesized [1].

Antimycobacterial drug discovery Cytochrome bc1 inhibition Target-based screening

Antimycobacterial Potency Scaling: 4-Alkoxy Substituent Size-Activity Relationship (Ethyl Analog 8i as Closest Comparator)

IMPORTANT CAVEAT: Direct MIC data for 4-(oxolan-3-yloxy)quinoline are not publicly available. The following inference is drawn from the closest structural analog within the 4-alkoxyquinoline series. In the comprehensive SAR study by da Silva et al. (2024), compound 8i (R6=OCH3, R2=CH3, R4=ethyl) exhibited an MIC of 0.06 μM against M. tuberculosis H37Rv, representing a 4-fold potency improvement over the methyl analog 8h (R4=methyl, MIC 0.24 μM) [1]. This demonstrates that increasing the steric bulk at the 4-alkoxy position directly enhances antimycobacterial activity within this chemotype. Further chain extension to isopropyl (8j, MIC 0.11 μM) showed a slight potency reduction relative to ethyl, suggesting an optimal steric window. The oxolan-3-yl group present in the target compound offers a cyclic ether with steric bulk intermediate between ethyl and isopropyl, while the endocyclic oxygen provides hydrogen-bond acceptor capacity absent in purely aliphatic chains — a feature that may modulate both potency and physicochemical properties relative to the acyclic analogs benchmarked here [1].

Tuberculosis drug discovery MIC potency Structure-activity relationship

Aqueous Solubility Benchmarking: 4-Ethoxyquinoline (8i) Surpasses 25 μM Threshold for Early-Stage TB Drug Discovery

IMPORTANT CAVEAT: Solubility data are available for the ethyl analog 8i, not directly for 4-(oxolan-3-yloxy)quinoline. Among the 4-alkoxyquinoline series, compound 8i (the closest ethyl analog) demonstrated kinetic solubility of 2,650 μM at pH 1.2 (simulated gastric fluid), 70.6 μM at pH 7.4 (simulated plasma), and 61.37 μM at pH 9.1 (simulated intestinal fluid) [1]. These values substantially exceed the 25 μM threshold described in early TB drug discovery programs for pH 7.4 conditions [1]. Notably, 8i exhibited the highest solubility at pH 1.2 among all tested analogs (2,650 μM vs. >2,230–2,500 μM for compounds 8d, 8e, 8r, 8t), suggesting that the ethyl substituent at R4 optimizes gastric solubility [1]. The oxolan-3-yloxy group, by introducing an additional oxygen atom relative to the ethyl analog, may further enhance aqueous solubility via hydrogen-bond acceptor interactions, though this remains to be experimentally confirmed [1].

Kinetic solubility Drug-like properties pH-dependent solubility

Metal-Free Synthetic Accessibility Via Radical-Mediated C-H Functionalization of Tetrahydrofuran

A Chinese patent application (CN201710947338) describes a method for synthesizing tetrahydrofuran-containing quinoline compounds via radical-mediated C-H functionalization that avoids metal catalysts entirely [1]. The method uses propargylamine substrates, tetrahydrofuran as both reagent and solvent, tert-butyl peroxybenzoate (TBPB) as oxidant, and base at 100–110°C. This radical cascade approach directly appends the tetrahydrofuran moiety to the quinoline core in a single step without requiring pre-functionalized coupling partners [1]. This contrasts with conventional 4-alkoxyquinoline syntheses (e.g., the da Silva et al. 2024 method), which employ Williamson ether synthesis conditions requiring K2CO3, NaI, and toluene at 110°C for 48–72 h [2]. While the patent does not specifically exemplify 4-(oxolan-3-yloxy)quinoline, the described methodology is generically applicable to 4-tetrahydrofuranyl quinoline derivatives and offers an atom-economical, metal-free alternative that reduces heavy metal contamination risk — a critical consideration for pharmaceutical intermediate procurement [1].

Green chemistry synthesis Metal-free catalysis Quinoline building block

Scaffold Utilization in Immuno-Oncology DGKα Inhibitor Chemotypes

The 4-(oxolan-3-yloxy)quinoline scaffold appears as a critical structural element in patented DGKα inhibitor chemotypes. PubChem CID 156406306 (Dgk|A-IN-4), a compound from patent family WO/CN119564686 covering substituted aminoquinolones as DGKα inhibitors for immune activation, contains the 7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile substructure [1]. This indicates that the oxolan-3-yloxyquinoline motif is recognized as a privileged fragment for engaging the DGKα lipid kinase target, which is pursued for cancer immunotherapy applications. By contrast, the positional isomer 2-(oxolan-3-yloxy)quinoline (CAS 2189497-74-1) and the isoquinoline variant 1-(oxolan-3-yloxy)isoquinoline (CAS 2195874-97-4) are not represented in DGKα patent space, suggesting that the 4-position (or 7-position in aminoquinolone contexts) oxolane attachment is specifically favored for this target class [1][2].

Immuno-oncology Diacylglycerol kinase inhibition T-cell activation

Evidence-Backed Procurement Scenarios for 4-(Oxolan-3-yloxy)quinoline (CAS 1630909-23-7)


Antimycobacterial Drug Discovery: Hit-Finding Campaigns Targeting Cytochrome bc1

Procurement of 4-(oxolan-3-yloxy)quinoline is most justified for antimycobacterial screening programs specifically targeting the cytochrome bc1 complex rather than DNA gyrase. The 2024 da Silva et al. study demonstrates that the 4-alkoxyquinoline class achieves sub-micromolar MIC values against both drug-susceptible (H37Rv) and multidrug-resistant M. tuberculosis clinical isolates (PT2, PT12, PT20), with lead compound 8t showing selectivity indices exceeding 236 against HepG2 and Vero mammalian cell lines [1]. Critically, the class exhibits no cross-resistance with isoniazid, rifampicin, streptomycin, ethionamide, pyrazinamide, or ethambutol, making it suitable for MDR-TB drug discovery cascades [1]. The oxolan-3-yloxy variant should be prioritized over simpler acyclic 4-alkoxy analogs based on the SAR trend showing that bulkier R4 groups enhance potency: ethyl (8i, MIC 0.06 μM) outperforms methyl (8h, MIC 0.24 μM) by 4-fold [1].

Immuno-Oncology: DGKα Inhibitor Lead Optimization

Research groups developing diacylglycerol kinase alpha (DGKα) inhibitors for cancer immunotherapy should consider 4-(oxolan-3-yloxy)quinoline as a key intermediate. The oxolan-3-yloxyquinoline substructure is validated in patent literature (WO/CN119564686) within aminoquinolone-based DGKα inhibitors designed to enhance T-cell function via immune checkpoint synergy [1]. The computed physicochemical profile of the elaborated DGKα inhibitor containing this scaffold (XLogP3-AA = 4.0, 0 H-bond donors, molecular weight = 523.6 g/mol) suggests acceptable drug-like properties for further optimization [1]. Procurement of the 4-substituted oxolan-3-yloxy isomer is specifically recommended over the 2-substituted positional isomer (CAS 2189497-74-1), as the latter is absent from DGKα patent chemical matter, indicating that the 4-position attachment geometry is critical for target engagement [1].

Methodology Development: Metal-Free Quinoline Synthesis Protocol Validation

For process chemistry groups evaluating sustainable, metal-free synthetic methodologies, 4-(oxolan-3-yloxy)quinoline serves as a relevant test substrate. The Chinese patent CN201710947338 describes a TBPB-mediated radical cascade that directly functionalizes tetrahydrofuran onto quinoline scaffolds without transition metal catalysts [2]. This methodology is particularly valuable for pharmaceutical intermediate synthesis where elemental impurity control (per ICH Q3D guidelines) is paramount. The avoidance of palladium, copper, or nickel catalysts eliminates the need for post-reaction metal scavenging and simplifies quality control. Procurement of this compound enables direct benchmarking of the patent methodology against conventional Williamson ether synthesis approaches [2].

Physicochemical Property Optimization: Conformationally Constrained Ether SAR Exploration

Medicinal chemistry teams exploring the impact of conformational constraint on 4-alkoxyquinoline ADME properties should procure 4-(oxolan-3-yloxy)quinoline alongside its acyclic comparators (4-methoxy, 4-ethoxy, 4-isopropoxy analogs). The class-level solubility data from da Silva et al. (2024) establish that 4-ethoxyquinoline 8i achieves kinetic solubility of 70.6 μM at pH 7.4, exceeding the 25 μM TB drug discovery threshold, while maintaining high gastric solubility (2,650 μM at pH 1.2) [1]. The cyclic oxolan-3-yloxy group introduces an additional oxygen atom and conformational restriction not present in linear alkyl ethers, which may differentially impact solubility, permeability, and metabolic stability compared to the ethyl benchmark [1]. Systematic comparison of these properties across the alkoxy series would generate valuable SAR for optimizing the developability profile of 4-alkoxyquinoline lead series.

Quote Request

Request a Quote for 4-(Oxolan-3-yloxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.